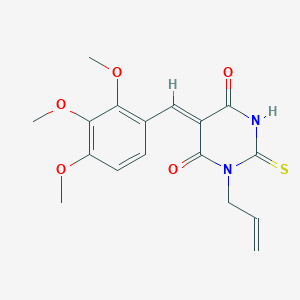![molecular formula C18H14BrN5O2 B6067593 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B6067593.png)
1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone, also known as BPEH, is a chemical compound that has gained significant attention in the field of scientific research. BPEH is a hydrazone derivative of pyrimidine that has been synthesized for its potential biological and pharmacological applications.
作用機序
The mechanism of action of 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone is not fully understood. However, it is believed that the compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone may also interfere with the membrane integrity of microorganisms, leading to their death. Furthermore, 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone may exert its anti-inflammatory and analgesic effects through the inhibition of specific inflammatory mediators.
Biochemical and Physiological Effects:
1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs in the liver. In addition, 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone has been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone has several advantages for lab experiments. The compound is readily synthesized and purified, making it easily accessible for research purposes. Furthermore, 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone has demonstrated promising results in various biological and pharmacological assays. However, there are also limitations to using 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone in lab experiments. The compound has low solubility in water, which may limit its bioavailability in vivo. In addition, the mechanism of action of 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone is not fully understood, which may hinder its further development as a therapeutic agent.
将来の方向性
There are several future directions for the research and development of 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone. One potential direction is the investigation of 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone as a potential anticancer agent in vivo. Another direction is the exploration of 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone as an antimicrobial agent for the treatment of infectious diseases. Furthermore, the mechanism of action of 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone should be further elucidated to better understand its biological and pharmacological effects. Finally, the development of 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
Conclusion:
In conclusion, 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone is a hydrazone derivative of pyrimidine that has gained significant attention in the field of scientific research. The compound has demonstrated promising results in inhibiting the growth of cancer cells, as well as antimicrobial, anti-inflammatory, and analgesic effects. However, further research is needed to fully understand the mechanism of action of 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone and to explore its potential as a therapeutic agent.
合成法
1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone can be synthesized through the reaction between 4-bromoacetophenone and 5-(4-nitrophenyl)-2-pyrimidinylhydrazine. The reaction is carried out in the presence of a catalyst and under specific conditions. The resulting product is purified through recrystallization to obtain pure 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone.
科学的研究の応用
1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone has been extensively studied for its potential biological and pharmacological applications. The compound has shown promising results in inhibiting the growth of cancer cells in vitro. In addition, 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone has been found to have antimicrobial activity against various pathogens, including bacteria and fungi. Furthermore, 1-(4-bromophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone has been investigated for its potential use as an anti-inflammatory and analgesic agent.
特性
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O2/c1-12(13-2-6-16(19)7-3-13)22-23-18-20-10-15(11-21-18)14-4-8-17(9-5-14)24(25)26/h2-11H,1H3,(H,20,21,23)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRYCOFACKGPMY-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=C(C=N1)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6067511.png)

![3-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6067517.png)
![N-(1H-imidazol-2-ylmethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6067527.png)
![2-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6067534.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)isonicotinamide](/img/structure/B6067542.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6067549.png)
![ethyl 4-[1-(3-cyclopentylpropyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6067570.png)
![7-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6067573.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-propoxypiperidine](/img/structure/B6067582.png)
![N-(4-fluorophenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6067585.png)
![1-[5-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6067587.png)
![N-(3-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6067597.png)
![1-cyclopentyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6067613.png)